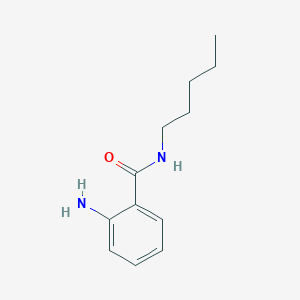
2-Amino-N-pentylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N-pentylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group attached to the benzamide structure, with a pentyl chain extending from the nitrogen atom
作用機序
Target of Action
Similar compounds such as 2-aminobenzamide derivatives have been reported to targetBcr-Abl and histone deacetylase (HDAC) . These targets play crucial roles in cell signaling and gene expression, respectively.
Mode of Action
For instance, 2-aminobenzamide derivatives have been shown to inhibit Bcr-Abl and HDAC, thereby affecting cell proliferation and gene expression .
Biochemical Pathways
Inhibition of bcr-abl and hdac by similar compounds can affect multiple pathways, including those involved in cell proliferation, apoptosis, and gene expression .
Result of Action
Similar compounds have been reported to exhibit antiproliferative activities against certain cancer cell lines . This suggests that 2-Amino-N-pentylbenzamide might also have potential anticancer effects.
生化学分析
Biochemical Properties
The biochemical properties of 2-Amino-N-pentylbenzamide are not fully understood due to limited research. As an amide, it may share some common characteristics with other amides. For instance, amides are known to participate in various biochemical reactions, often acting as intermediates in metabolic pathways
Cellular Effects
For instance, some amides have been found to exhibit inhibitory activity against certain enzymes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-established. As an amide, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
As an amide, it may participate in various metabolic processes, potentially interacting with certain enzymes or cofactors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-pentylbenzamide typically involves the reaction of 2-aminobenzamide with pentylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
2-aminobenzamide+pentylamine→this compound
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts, such as palladium on carbon, can also enhance the reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products:
Oxidation: Amides, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or alkoxylated benzamides.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. It has been studied for its cytotoxic effects on cancer cell lines.
Medicine: Due to its ability to interact with biological targets, 2-Amino-N-pentylbenzamide is being investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
類似化合物との比較
2-Aminobenzamide: Lacks the pentyl chain, making it less hydrophobic and potentially less bioavailable.
N-pentylbenzamide: Lacks the amino group, reducing its ability to form hydrogen bonds and interact with biological targets.
2-Amino-N-phenylbenzamide: Contains a phenyl group instead of a pentyl chain, altering its chemical properties and reactivity.
Uniqueness: 2-Amino-N-pentylbenzamide is unique due to the presence of both the amino group and the pentyl chain. This combination enhances its reactivity and allows for a broader range of chemical modifications. The pentyl chain increases the compound’s hydrophobicity, potentially improving its bioavailability and interaction with lipid membranes.
特性
IUPAC Name |
2-amino-N-pentylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13/h4-5,7-8H,2-3,6,9,13H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREKETPBJSEWCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
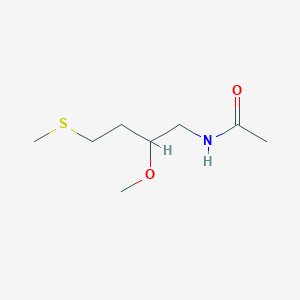
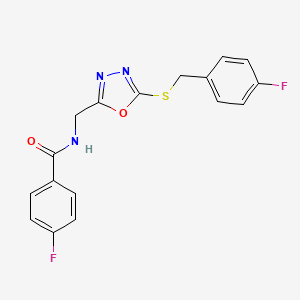
![4-((2-oxo-2-(p-tolyl)ethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2357313.png)
![N-(3-methoxybenzyl)-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2357314.png)
![N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2357315.png)
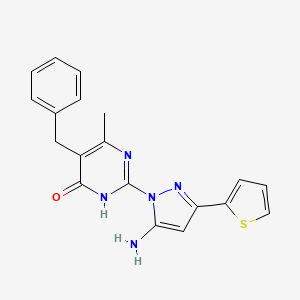
![methyl 2-[(2Z)-2-[(5-chlorothiophene-2-carbonyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2357318.png)
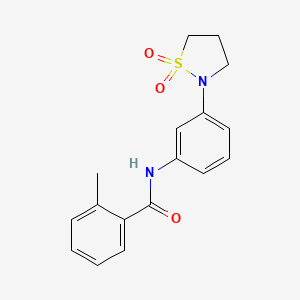
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2357322.png)

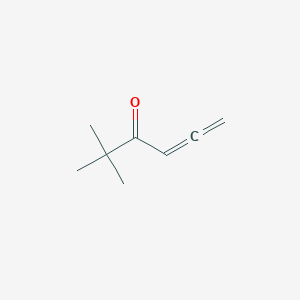
![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2357325.png)


